molecular formula C11H20N2O3 B2371237 2-(hydroxymethyl)-N-(oxan-4-yl)pyrrolidine-1-carboxamide CAS No. 2034353-69-8

2-(hydroxymethyl)-N-(oxan-4-yl)pyrrolidine-1-carboxamide

Cat. No.: B2371237
CAS No.: 2034353-69-8
M. Wt: 228.292
InChI Key: YNICYHQLOJAAQD-UHFFFAOYSA-N
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Description

2-(hydroxymethyl)-N-(oxan-4-yl)pyrrolidine-1-carboxamide is a synthetic organic compound It is characterized by the presence of a pyrrolidine ring, a tetrahydropyran ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(hydroxymethyl)-N-(oxan-4-yl)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be formed through cyclization reactions.

    Introduction of the Hydroxymethyl Group: This can be achieved through hydroxymethylation reactions using formaldehyde or other suitable reagents.

    Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through cyclization reactions involving dihydropyran and suitable nucleophiles.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through amidation reactions using amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(hydroxymethyl)-N-(oxan-4-yl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The carboxamide group can be reduced to form an amine.

    Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(hydroxymethyl)-N-(oxan-4-yl)pyrrolidine-1-carboxamide may have applications in:

    Medicinal Chemistry: Potential use as a drug candidate or intermediate in drug synthesis.

    Organic Synthesis: Use as a building block for the synthesis of more complex molecules.

    Material Science: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(hydroxymethyl)-N-(oxan-4-yl)pyrrolidine-1-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, affecting their function and leading to therapeutic effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-(hydroxymethyl)pyrrolidine-1-carboxamide: Lacks the tetrahydropyran ring.

    N-(tetrahydro-2H-pyran-4-yl)pyrrolidine-1-carboxamide: Lacks the hydroxymethyl group.

Uniqueness

The presence of both the hydroxymethyl group and the tetrahydropyran ring in 2-(hydroxymethyl)-N-(oxan-4-yl)pyrrolidine-1-carboxamide may confer unique chemical and biological properties, making it distinct from similar compounds.

Properties

IUPAC Name

2-(hydroxymethyl)-N-(oxan-4-yl)pyrrolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c14-8-10-2-1-5-13(10)11(15)12-9-3-6-16-7-4-9/h9-10,14H,1-8H2,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNICYHQLOJAAQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)NC2CCOCC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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